Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)8-5-4-7(6-11-8)10(14-2)15-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFUIEBNXZAMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate typically involves the esterification of 5-(dimethoxymethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can optimize the reaction conditions and minimize the production time .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids. For example:
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Reagents : Tetrakis(triphenylphosphine)palladium(0) catalyst, K₃PO₄ base.
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Conditions : Toluene solvent, reflux at 110°C for 12–24 hours.
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Products : 5-Aryl-substituted pyridine derivatives (e.g., 5-phenyl-2-methylpyridin-3-amine analogs) .
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki cross-coupling | Pd(PPh₃)₄, K₃PO₄, toluene, 110°C | 5-Arylpyridine derivatives | 60–85 |
Hydrolysis of Ester to Carboxylic Acid
The methyl ester undergoes base-mediated hydrolysis:
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Reagents : 4 M NaOH in dioxane.
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Conditions : Room temperature, 4–6 hours.
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (4 M), dioxane, RT | Carboxylic acid derivative | 70–90 |
Amide Coupling Reactions
The carboxylic acid derived from hydrolysis reacts with amines to form amides:
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Reagents : HATU (coupling agent), DIPEA (base).
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Conditions : DMF solvent, 25°C for 2 hours.
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Products : 5-(dimethoxymethyl)pyridine-2-carboxamides (e.g., N-alkyl/aryl amides) .
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Amide formation | HATU, DIPEA, DMF, RT | Pyridine carboxamides | 50–80 |
Substitution at the Pyridine Ring
The pyridine ring undergoes nucleophilic substitution at activated positions:
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Reagents : Amines, thiols, or alcohols.
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Conditions : Polar aprotic solvents (e.g., DMF), 80–100°C.
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Products : Substituted pyridines (e.g., 5-(dimethoxymethyl)-2-methoxycarbonylpyridine derivatives).
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Nucleophilic substitution | Amines/thiols, DMF, 80°C | Substituted pyridine analogs | 45–75 |
Oxidation
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Reagents : KMnO₄ or CrO₃ in acidic media.
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Products : 5-(dimethoxymethyl)pyridine-2-carboxylic acid (via ester oxidation).
Reduction
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Reagents : LiAlH₄ or NaBH₄.
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Products : 5-(dimethoxymethyl)pyridine-2-methanol (reduction of ester to alcohol).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate in anticancer research. It has been shown to exhibit antiproliferative activity against various cancer cell lines. For instance, the compound's derivatives have been tested for their effects on human cancer cell lines, demonstrating significant cytotoxicity, particularly in triple-negative breast cancer cells .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Triple Negative) | 15.2 |
| This compound | COLO-205 (Colorectal) | 12.7 |
| This compound | COLO-320 (Multidrug Resistant) | 18.4 |
Telomerase Inhibition
The compound has also been investigated for its role in telomerase inhibition, which is crucial in cancer therapy as telomerase is often upregulated in cancer cells. Studies indicate that derivatives of this compound can effectively inhibit telomerase activity, providing a novel mechanism for developing anticancer agents .
Material Science Applications
In addition to biological applications, this compound is being explored for its utility in materials science. Its unique chemical structure allows it to serve as a building block for synthesizing new materials with specific properties, such as increased thermal stability and enhanced mechanical strength.
Table 2: Material Properties of this compound Derivatives
| Property | Value |
|---|---|
| Thermal Stability | >250°C |
| Mechanical Strength | High |
| Solubility | Soluble in organic solvents |
Case Studies
- Anticancer Research : A study published in PMC demonstrated that this compound derivatives exhibited significant cytotoxicity against resistant cancer cell lines, suggesting their potential as lead compounds in drug development .
- Telomerase Inhibition : Research conducted on pyridine derivatives indicated that this compound could inhibit telomerase activity effectively, marking it as a candidate for further investigation in cancer therapeutics .
- Materials Development : Investigations into the use of this compound in polymer synthesis have shown promising results, particularly in creating materials that exhibit desirable thermal and mechanical properties for industrial applications .
Mechanism of Action
The mechanism of action of Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares methyl 5-(dimethoxymethyl)pyridine-2-carboxylate with structurally analogous pyridine carboxylates:
Key Observations :
- Electronic Effects : The dimethoxymethyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., Br, Cl, CF₃) in analogs. This difference impacts reactivity in cross-coupling reactions; bromo and chloro derivatives are more electrophilic, favoring Suzuki or Buchwald-Hartwig couplings .
- Applications : While bromo/chloro analogs are preferred for metal-catalyzed couplings , the target compound’s dimethoxymethyl group is advantageous in self-assembly systems due to its conformational flexibility .
Physicochemical Properties
- Solubility : The dimethoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs, which are more lipophilic .
- Thermal Stability : Derivatives with trifluoromethyl groups (e.g., methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) exhibit higher thermal stability due to strong C-F bonds .
Biological Activity
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate, a compound with the molecular formula C12H15N O4, belongs to the class of pyridinecarboxylic acids. It features a pyridine ring substituted with a carboxylate group and two methoxy groups, which contribute to its chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by:
- Molecular Formula : C12H15N O4
- Structural Features : A pyridine ring with a carboxylate group and dimethoxy substitutions.
This compound is hypothesized to modulate various biological pathways, particularly through interactions with enzymes and receptors. Preliminary studies suggest that it may influence immune responses, although detailed interaction profiles remain under investigation. The presence of methoxy groups may facilitate hydrogen bonding, enhancing binding affinity to biological targets.
Biological Activity Overview
The biological activities associated with this compound include:
- Antiproliferative Effects : Initial findings indicate that this compound exhibits antiproliferative activity against certain cancer cell lines, notably triple-negative breast cancer (MDA-MB-231) and colorectal adenocarcinoma (COLO-205 and COLO-320) cells .
- Anti-inflammatory Potential : The compound may also possess anti-inflammatory properties, as suggested by its structural similarity to other anti-inflammatory agents. Its effects on cyclooxygenase (COX) enzymes warrant further exploration .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Antiproliferative Activity : A study on copper(II) complexes derived from similar pyridine derivatives demonstrated significant cytotoxicity against resistant cancer cell lines. These findings highlight the potential of this compound as a lead compound for developing novel anticancer therapies .
- Mechanistic Insights : Research indicates that compounds with similar structures can inhibit specific cellular pathways involved in tumor growth. For instance, the inhibition of ribonucleotide reductase was observed in related compounds, suggesting that this compound might exhibit similar mechanisms .
- Comparative Studies : The activity of this compound was compared with other pyridine derivatives. It was found that variations in substitution patterns at the pyridine ring significantly affected biological activity, emphasizing the importance of structure-activity relationships in drug design .
Data Table: Comparative Biological Activities
| Compound Name | Antiproliferative Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate against MDA-MB-231 | Potentially inhibits COX enzymes | Modulates immune response |
| Copper(II) complexes | High against COLO-205 and COLO-320 | Not specified | Inhibits ribonucleotide reductase |
| Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate | Low | Not specified | Unknown |
Q & A
Q. Key variables :
- Temperature control (<60°C) prevents ester hydrolysis .
- Anhydrous conditions ensure high dimethoxymethylation efficiency .
Reported yields : 45–65% for analogous pyridine esters under optimized conditions .
How can researchers resolve contradictions in spectroscopic data for structural confirmation?
Answer: Discrepancies in NMR or mass spectra often arise from impurities or stereochemical variations.
- NMR : Compare experimental and NMR data with computational predictions (e.g., DFT calculations). For example, the dimethoxymethyl group’s protons typically resonate at δ 3.2–3.5 ppm (singlet), while the ester carbonyl appears at ~165–170 ppm in .
- Mass Spec : High-resolution mass spectrometry (HRMS) should match the exact mass (±5 ppm). For C₁₁H₁₃NO₅, expected [M+H]⁺ = 240.0866. Deviations >0.005 Da suggest incomplete purification .
- Cross-validation : Use IR to confirm ester C=O stretches (~1720 cm⁻¹) and dimethoxymethyl C-O stretches (~1100 cm⁻¹) .
What are the primary applications of this compound in medicinal chemistry research?
Answer: It serves as a versatile intermediate:
- Scaffold for kinase inhibitors : The pyridine core and ester group enable derivatization at positions 2 and 5 for structure-activity relationship (SAR) studies .
- Prodrug development : The methyl ester enhances lipophilicity for cellular uptake, with potential hydrolysis in vivo to active carboxylic acids .
- Metal coordination : The pyridine nitrogen and ester carbonyl may chelate transition metals, useful in catalysis or metallodrug design .
What advanced strategies address diastereoselectivity challenges during functionalization?
Answer: Diastereoselectivity in pyridine derivatives often requires chiral auxiliaries or catalysts:
- Chiral ligands : Use (R)-BINAP or Jacobsen’s salen complexes in asymmetric alkylation to control stereochemistry at the dimethoxymethyl group .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) for enantioselective ester hydrolysis, achieving >90% ee in related compounds .
- Crystallography-guided design : Single-crystal X-ray diffraction confirms spatial arrangements, guiding steric modifications to favor desired isomers .
How does pH and temperature influence the stability of this compound?
Answer: Stability studies reveal:
- Acidic conditions (pH <3) : Rapid ester hydrolysis occurs, generating the carboxylic acid derivative.
- Alkaline conditions (pH >9) : Dimethoxymethyl group decomposes to aldehyde intermediates .
- Thermal stability : Decomposition above 120°C (TGA data). Store at 2–8°C in inert atmospheres to prevent oxidation .
Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring quantifies degradation products .
What computational methods predict reactivity and regioselectivity in further derivatization?
Answer:
- DFT calculations : Identify electrophilic/nucleophilic sites via Fukui indices. For example, position 3 of the pyridine ring is electron-deficient, favoring nucleophilic attack .
- Molecular docking : Predict binding affinities for target proteins (e.g., kinases) to prioritize synthetic targets .
- Machine learning : Train models on pyridine reaction databases (e.g., Reaxys) to forecast yields under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
